molecular formula C31H34O6 B12374860 methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate

methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate

Cat. No.: B12374860
M. Wt: 502.6 g/mol
InChI Key: GQSUZVYXPAKHQW-PIIDZUNMSA-N
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Description

Methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[147102,602,1408,13010,12017,19020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate is a complex organic compound with a unique structure It is characterized by multiple stereocenters and a highly intricate molecular framework

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups involved.

Scientific Research Applications

Methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed mechanisms of action are often studied through experimental research to elucidate the compound’s behavior at the molecular level .

Comparison with Similar Compounds

Methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and stereochemistry, which can influence their reactivity and applications.

Properties

Molecular Formula

C31H34O6

Molecular Weight

502.6 g/mol

IUPAC Name

methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate

InChI

InChI=1S/C31H34O6/c1-11-14-7-19(14)29(4)17(11)10-18-12(2)28(35)37-31(18)21(29)9-16-15-8-20(15)30(5)23(16)24(31)22(25(32)26(30)33)13(3)27(34)36-6/h14-15,17,19-21,24,26,33H,1,7-10H2,2-6H3/t14-,15-,17+,19-,20-,21+,24+,26+,29-,30+,31+/m1/s1

InChI Key

GQSUZVYXPAKHQW-PIIDZUNMSA-N

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2([C@@H]6C7=C(C5)[C@H]8C[C@H]8[C@@]7([C@H](C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(C5C2(C6C7=C(C5)C8CC8C7(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C

Origin of Product

United States

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